1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
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Overview
Description
1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 2-chlorophenyl group. The presence of nitrogen atoms within the heterocyclic ring system contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the pyrazolone derivative. Subsequent cyclization with formamide under acidic conditions leads to the formation of the desired pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic structures.
Mechanism of Action
The mechanism of action of 1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors, including kinases and other proteins involved in cell signaling pathways.
Pathways Involved: By inhibiting kinase activity, the compound can disrupt key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities, including kinase inhibition and antimicrobial properties.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds also possess a pyrimidine core and have been studied for their therapeutic potential in various diseases.
Uniqueness: 1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C11H8ClN5 |
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Molecular Weight |
245.67 g/mol |
IUPAC Name |
1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H8ClN5/c12-8-3-1-2-4-9(8)17-11-7(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15) |
InChI Key |
BRGBKKHSAQUILN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)N)Cl |
Origin of Product |
United States |
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